2-(1-Methyl-1H-pyrazol-3-yl)aniline
Overview
Description
“2-(1-Methyl-1H-pyrazol-3-yl)aniline” is a chemical compound that is a light yellow solid . It is part of a class of compounds known as pyrazoles, which are heterocyclic compounds containing a 5-membered aromatic ring with three carbon atoms, and two adjacent nitrogen centers .
Molecular Structure Analysis
The molecular structure of “2-(1-Methyl-1H-pyrazol-3-yl)aniline” is characterized by a pyrazole ring attached to an aniline group. The pyrazole ring contains a methyl group at the 1-position . The exact structure can be represented by the SMILES stringCn1ccc(n1)-c2cccc(N)c2
. Physical And Chemical Properties Analysis
“2-(1-Methyl-1H-pyrazol-3-yl)aniline” is a light yellow solid with a melting point of 130–133°C . Its 1H NMR spectrum in DMSO-d6 is characterized by several peaks, including a singlet at 12.84 (NH), a doublet at 7.95 (Ar–H), another doublet at 7.83 (Ar–H), a singlet at 6.60 (C4–H), and a singlet at 2.28 (CH3) .Scientific Research Applications
Crystal Structure Analysis
The compound “2-(1-Methyl-1H-pyrazol-3-yl)aniline” can be used in the study of crystal structures . The crystal structure of a similar compound, 1-methyl-1H-pyrazol-2-ium nitrate, has been analyzed in detail, providing valuable insights into the structural properties of these types of compounds .
Synthesis of High Energy Insensitive Simple Explosives
The compound can serve as an intermediate in the synthesis of 1-methyl-3,4,5-trinitropyrazole, a high energy insensitive simple explosive . This process involves nitration of 1-methylpyrazole .
Antileishmanial and Antimalarial Applications
“2-(1-Methyl-1H-pyrazol-3-yl)aniline” could potentially be used in the development of antileishmanial and antimalarial drugs . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound .
Inhibition of Cytochrome P450 Enzymes
The compound can be used in the study of cytochrome P450 enzymes . It has been found that a similar compound, 1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea, shows effective NAMPT activity while weakening CYP DI for multiple CYP isoforms .
Cancer Research
“2-(1-Methyl-1H-pyrazol-3-yl)aniline” could potentially be used in cancer research . A similar compound has shown improved growth inhibition in PC-3 cells .
Organic Chemistry Research
The compound can be used in organic chemistry research as it provides a platform for the study of nitration reactions and the synthesis of other organic compounds .
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole derivatives, which include this compound, have been found to have promising agro-chemical, fluorescent, and biological potencies . They are extensively found as a core framework in a huge library of heterocyclic compounds .
Mode of Action
It is known that the addition of h+ ions to pyrazoles results in the formation of pyrazolium ions, which are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated .
Biochemical Pathways
Pyrazole derivatives have been found to demonstrate a broad spectrum of physical, chemical, and biological characteristics .
Pharmacokinetics
It is known that the compound is a solid , which could influence its bioavailability.
Result of Action
Derivatives of pyrazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
It is known that the compound is considered hazardous by the 2012 osha hazard communication standard .
properties
IUPAC Name |
2-(1-methylpyrazol-3-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13-7-6-10(12-13)8-4-2-3-5-9(8)11/h2-7H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHNJKCWZFJQJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=CC=C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methyl-1H-pyrazol-3-yl)aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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